molecular formula C19H10Cl2F3N5O B2585086 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one CAS No. 318498-11-2

1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one

Cat. No.: B2585086
CAS No.: 318498-11-2
M. Wt: 452.22
InChI Key: FKWWVSRLGIPKLD-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one is a heterocyclic molecule featuring a pyridazin-4-one core substituted with a 4-chlorophenyl group and a pyrazole ring bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Its structure combines halogenated aromatic systems (chlorophenyl, chloropyridine) and a trifluoromethyl group, which are known to enhance lipophilicity, metabolic stability, and electronic effects in medicinal and agrochemical applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N5O/c20-12-1-3-13(4-2-12)28-8-6-16(30)17(27-28)15-5-7-29(26-15)18-14(21)9-11(10-25-18)19(22,23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWVSRLGIPKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Core Heterocycles :
    • Pyridazin-4-one (target compound) vs. Pyrazol-5-one :
  • Pyridazinone cores exhibit greater electron-withdrawing character due to two adjacent nitrogen atoms, enhancing reactivity in nucleophilic substitution or coordination chemistry compared to pyrazolones .
  • Pyrazol-5-one derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) show planar geometries with extended conjugation, favoring π-π stacking and weak intermolecular interactions .

  • Trifluoromethylpyridine Moieties (target compound and ): The CF₃ group increases electronegativity and stability against metabolic degradation, a feature critical in agrochemical design .
  • Noncovalent Interactions: Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in pyrazolones , while pyridazinones may engage in stronger hydrogen bonding due to carbonyl groups .

Computational Insights

  • Electron Density Analysis :
    • Tools like Multiwfn and density-functional theory (DFT) predict that the trifluoromethyl group in the target compound creates regions of low electron density, favoring halogen bonding or hydrophobic interactions .
    • Absolute hardness (η) calculations for similar compounds suggest that chlorinated/fluorinated derivatives exhibit higher chemical hardness, correlating with resistance to electron transfer reactions .

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